Trigonelline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Diabetes and Metabolic Disorders

Studies have explored the antidiabetic potential of trigonelline. It has been shown to improve blood sugar control by:

- Enhancing insulin secretion: Trigonelline may stimulate pancreatic beta cells to release more insulin, a key hormone regulating blood sugar .

- Improving insulin sensitivity: Research suggests trigonelline may increase the body's sensitivity to insulin, leading to better utilization of blood sugar .

- Reducing oxidative stress: Trigonelline's antioxidant properties may help combat oxidative stress, a contributing factor to diabetes and its complications .

Trigonelline, chemically known as 1-methyl-4-pyridone-3-carboxylic acid, is a naturally occurring alkaloid predominantly found in coffee beans, fenugreek seeds, and various other plants. It was first isolated by Ernst Friedrich Jahns in 1885 from fenugreek seeds. Trigonelline is characterized by its high hydrophilicity and is thermolabile, meaning it can decompose upon heating. In coffee, it exists in significant concentrations, contributing to the beverage's flavor and potential health benefits .

Research on trigonelline's mechanism of action is ongoing. Here are some promising areas:

- NAD+ Precursor: Studies suggest trigonelline can be converted to nicotinamide and subsequently to NAD+, a critical molecule in energy metabolism and cellular function []. This might explain its potential benefits for muscle function during aging [].

- Antioxidant Activity: Trigonelline exhibits antioxidant properties, potentially protecting cells from damage caused by free radicals [].

Case Study

A recent study in Nature Metabolism demonstrated that trigonelline supplementation improved muscle function in aged mice, potentially due to its role in NAD+ production [].

This reaction highlights its role as a metabolite derived from nicotinic acid through the action of specific enzymes, including trigonelline synthase . Additionally, trigonelline can undergo thermal degradation, leading to the formation of other pyridine derivatives when heated with amino acids or glucose .

Trigonelline exhibits a range of biological activities that have garnered research interest. It has been shown to possess anti-diabetic, neuroprotective, anti-cancer, and antibacterial properties. Studies indicate that trigonelline can suppress antigen-induced degranulation in mast cells, suggesting potential applications in allergy treatment . Furthermore, it has demonstrated protective effects against oxidative stress and may act as a signaling molecule in plant responses to environmental stressors .

The synthesis of trigonelline can be achieved through several methods:

- Direct Synthesis from Nicotinic Acid: This involves reacting nicotinic acid with S-adenosyl-l-methionine under enzymatic conditions to yield trigonelline.

- Chemical Synthesis: An improved method involves reacting nicotinic acid with dimethyl sulfate in an organic solvent followed by further reactions to isolate pure trigonelline .

These methods highlight both natural and synthetic routes for producing this compound.

Trigonelline is utilized in various fields due to its bioactive properties:

- Food Industry: As a flavoring agent and nutritional supplement in coffee and other food products.

- Pharmaceuticals: Investigated for its potential therapeutic effects against diabetes, cancer, and oxidative stress-related diseases.

- Agriculture: Potential use in developing genetically modified crops with enhanced health benefits due to increased trigonelline content .

Research has explored the interactions of trigonelline with other compounds and its mutagenicity under specific conditions. Notably, when heated with certain amino acids and glucose, trigonelline exhibits mutagenic properties in bacterial assays. This suggests that while it has beneficial effects, caution is warranted regarding its interactions at high temperatures or concentrations .

Several compounds share structural or functional similarities with trigonelline. Here are some notable examples:

| Compound Name | Structure Similarity | Unique Properties |

|---|---|---|

| Nicotinic Acid | Pyridine derivative | Precursor to trigonelline; involved in metabolism |

| Caffeine | Alkaloid | Stimulant; affects central nervous system |

| Choline | Quaternary ammonium | Essential nutrient; involved in neurotransmission |

| 1-Methyl-2-pyridone-5-carboxylic acid | Pyridine derivative | Related metabolic product; less studied |

| Nicotinamide | Pyridine derivative | Precursor to NAD; involved in cellular metabolism |

Trigonelline stands out due to its unique combination of hydrophilicity, thermolability, and diverse biological activities that are not as pronounced in these similar compounds .

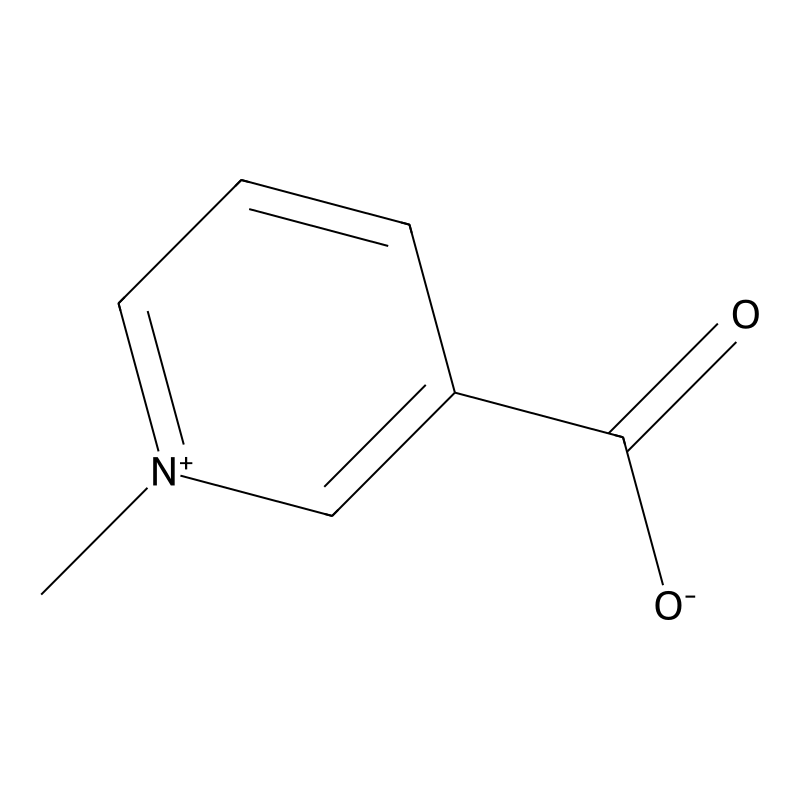

Trigonelline is an alkaloid with the chemical formula C₇H₇NO₂. It is a zwitterion formed by the methylation of the nitrogen atom of niacin (vitamin B3). The IUPAC name for trigonelline is 1-methylpyridinium-3-carboxylate. This compound exists as a betaine, which means it contains both positively and negatively charged functional groups within the same molecule.

Physical and Chemical Properties

Trigonelline possesses several distinctive physical and chemical characteristics that contribute to its stability and biological activity:

Trigonelline crystallizes as a monohydrate from alcohol in hygroscopic prisms. When heated at temperatures above 180°C, it undergoes degradation to form nicotinic acid (vitamin B3). This conversion is particularly relevant during coffee roasting processes.

Structural Characteristics

The molecule consists of a pyridinium ring with a carboxylate group at the 3-position and a methyl group attached to the nitrogen atom. This structure gives trigonelline its zwitterionic character, with the positive charge on the nitrogen atom and the negative charge on the carboxylate group. The chemical structure can be represented by the SMILES notation: C[N+]1=CC=CC(=C1)C(=O)[O-].

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Decomposition

Melting Point

UNII

Related CAS

6138-41-6 (chloride)

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 3 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 2 of 3 companies with hazard statement code(s):;

H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

/EXPL THER/ There is evidence that Trigonella foenum-graecum L. (fenugreek), a traditional Chinese herb, and its components are beneficial in the prevention and treatment of diabetes and central nervous system disease. The pharmacological activities of trigonelline, a major alkaloid component of fenugreek, have been more thoroughly evaluated than fenugreek's other components, especially with regard to diabetes and central nervous system disease. Trigonelline has hypoglycemic, hypolipidemic, neuroprotective, antimigraine, sedative, memory-improving, antibacterial, antiviral, and anti-tumor activities, and it has been shown to reduce diabetic auditory neuropathy and platelet aggregation. It acts by affecting beta cell regeneration, insulin secretion, activities of enzymes related to glucose metabolism, reactive oxygen species, axonal extension, and neuron excitability. However, further study of trigonelline's pharmacological activities and exact mechanism is warranted, along with application of this knowledge to its clinical usage. This review aims to give readers a survey of the pharmacological effects of trigonelline, especially in diabetes, diabetic complications and central nervous system disease. In addition, because of its pharmacological value and low toxicity, the reported adverse effects of trigonelline in experimental animal models and humans are briefly reviewed, and the pharmacokinetics of trigonelline are also discussed.

Vapor Pressure

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

Metabolism Metabolites

Associated Chemicals

Wikipedia

Hetacillin